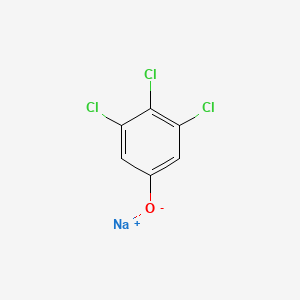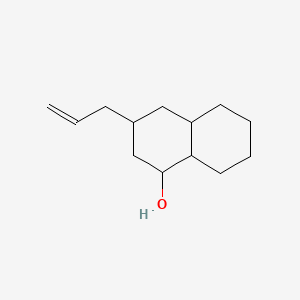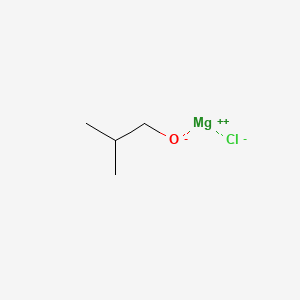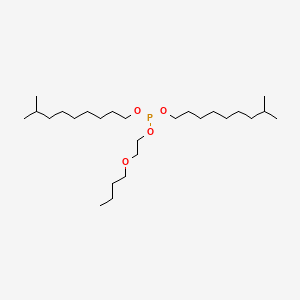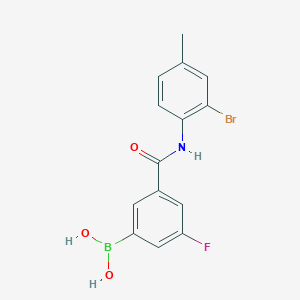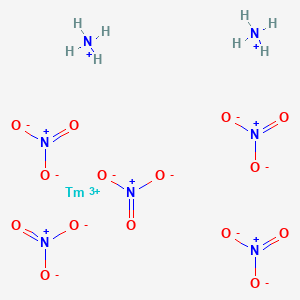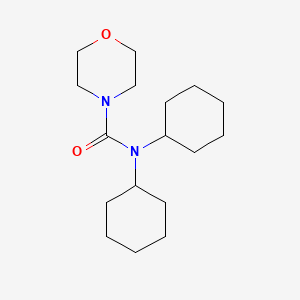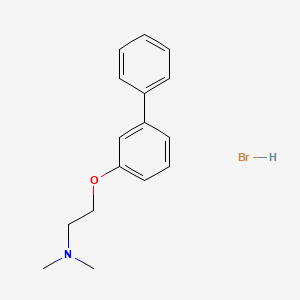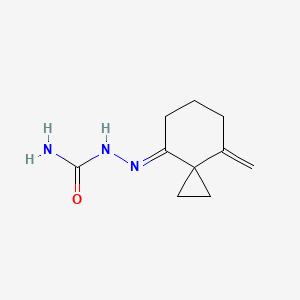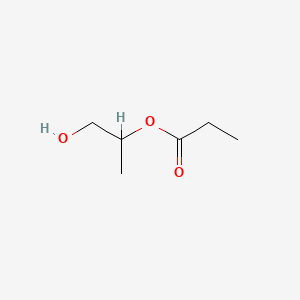
Dibutylfluorohexylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylfluorohexylstannane is an organotin compound with the molecular formula C14H31FSn. It is a specialized chemical used in various industrial and research applications due to its unique properties. The compound consists of a tin atom bonded to two butyl groups, a fluoro group, and a hexyl group, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutylfluorohexylstannane can be synthesized through the reaction of dibutyltin dichloride with hexylfluoride in the presence of a suitable base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Bu2SnCl2+HexylF→Bu2SnFHexyl+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dibutylfluorohexylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutylfluorohexylstannic oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides or amines can replace the fluoro group.
Major Products
Oxidation: Dibutylfluorohexylstannic oxide.
Reduction: Dibutylhexylstannane.
Substitution: Various substituted stannanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutylfluorohexylstannane has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized polymers and materials with enhanced properties.
Mecanismo De Acción
The mechanism by which dibutylfluorohexylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:
Molecular Targets: Enzymes and proteins that interact with organotin compounds.
Pathways: Modulation of enzymatic activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin dichloride: Lacks the fluoro and hexyl groups, making it less versatile.
Tributyltin fluoride: Contains three butyl groups and a fluoro group, differing in structure and reactivity.
Hexylstannane: Lacks the fluoro and butyl groups, resulting in different chemical properties.
Uniqueness
Dibutylfluorohexylstannane is unique due to its combination of butyl, fluoro, and hexyl groups, which confer distinct reactivity and applications. Its ability to participate in various chemical reactions and its potential in diverse fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
85938-49-4 |
|---|---|
Fórmula molecular |
C14H31FSn |
Peso molecular |
337.10 g/mol |
Nombre IUPAC |
dibutyl-fluoro-hexylstannane |
InChI |
InChI=1S/C6H13.2C4H9.FH.Sn/c1-3-5-6-4-2;2*1-3-4-2;;/h1,3-6H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
Clave InChI |
ORILWNIQDRJWKS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[Sn](CCCC)(CCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
